N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
Description
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-5-6-16-13(12-14)7-10-20(16)11-9-19-17(21)15-4-2-3-8-18-15/h2-8,10,12H,9,11H2,1H3,(H,19,21) |
InChI Key |
PIKRYAHXMAGRBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Methoxyindole
The ethylamine linker is introduced through N1-alkylation of 5-methoxyindole. A modified Mitsunobu reaction or direct alkylation using 2-bromoethylamine hydrobromide is typically employed:
Procedure
-
Reagents : 5-Methoxyindole (1.0 equiv), 2-bromoethylamine hydrobromide (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Solvent : Anhydrous DMF or acetonitrile.
-
Conditions : 80°C, 12–16 h under nitrogen.
-
Workup : Extraction with ethyl acetate, washing with 1 M NaOH and brine, followed by silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂).
Yield : 65–78%
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, indole NH), 7.32 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.78 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.72 (t, J = 6.0 Hz, 2H, CH₂N), 2.90 (t, J = 6.0 Hz, 2H, CH₂).
Amide Bond Formation Strategies
Coupling via Carbodiimide Reagents
The most reliable method involves activating 2-pyridinecarboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the ethylamine intermediate:
Procedure
-
Reagents : 2-Pyridinecarboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv).
-
Solvent : Anhydrous CH₂Cl₂ or DMF.
-
Conditions : 0°C to room temperature, 4–6 h.
-
Workup : Aqueous extraction (1 M HCl, saturated NaHCO₃), drying over MgSO₄, and recrystallization from ethanol/water.
Yield : 70–82%
Analytical Data
Surfactant-Mediated Aqueous Coupling
An environmentally friendly alternative utilizes TPGS-750-M surfactant in water, as demonstrated in recent RSC protocols:
Procedure
-
Reagents : 2-Pyridinecarboxylic acid (1.0 equiv), ethylamine intermediate (1.0 equiv), TPGS-750-M (2 wt%), DIPEA (2.0 equiv).
-
Conditions : 45°C, 16 h under argon.
-
Workup : Acidification with HCl, filtration, and purification via preparative HPLC.
Yield : 68–75%
Advantages : Reduced organic solvent use, scalability for industrial applications.
Optimization and Troubleshooting
Regioselectivity in Indole Alkylation
Competing alkylation at the indole C3 position is mitigated by:
Amide Coupling Side Reactions
-
Racemization : Minimized by avoiding excessive heating and using HOBt/EDC.
-
O-Acylation : Suppressed through careful pH control (pH 7–8).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| EDC/HOBt in DMF | 82 | 98 | Moderate | High (toxic solvents) |
| Surfactant/Water | 75 | 95 | High | Low |
| DCC/CH₂Cl₂ | 78 | 97 | Low | Moderate |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >98% purity using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min).
-
Elemental Analysis : Calculated for C₁₇H₁₇N₃O₂: C, 66.43; H, 5.58; N, 13.67. Found: C, 66.39; H, 5.62; N, 13.71.
Industrial Applications and Modifications
The compound’s structural analogs exhibit bioactivity in melatonin receptor modulation. Scale-up protocols recommend:
-
Continuous flow reactors for alkylation steps.
-
Solid-phase extraction (SPE) for amide purification.
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's ability to act as an inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key enzymes in the inflammatory pathway. A notable investigation demonstrated that derivatives of this compound exhibit promising anti-inflammatory effects, with specific analogues showing IC₅₀ values in the low micromolar range for both enzymes, indicating strong inhibitory potential .
Case Study:
In a study involving zymosan-induced peritonitis in mice, one derivative demonstrated significant reduction in inflammatory markers, suggesting its utility as a therapeutic agent for conditions characterized by excessive inflammation .
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. Research indicates that indole derivatives can modulate neurotransmitter systems and exhibit antioxidant effects, potentially benefiting neurodegenerative disorders like Alzheimer's and Parkinson's disease.
Case Study:
A study evaluating the neuroprotective effects of related indole compounds showed that they could reduce oxidative stress markers in neuronal cell cultures, supporting their application in neuroprotection .
Anticancer Potential
Preliminary research suggests that N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.
Case Study:
In vitro studies revealed that certain derivatives inhibited the proliferation of breast cancer cells, leading to increased apoptosis rates compared to controls. This highlights the need for further exploration into its mechanism of action and potential therapeutic uses in oncology .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with serotonin receptors, adrenergic receptors, and other molecular targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide, differing in substituents, heterocyclic cores, or appended functional groups.
N-[2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-5-(4-methyl-1H-imidazol-1-yl)-2-pyridinecarboxamide (CAS: 1294002-37-1)
- Key Structural Differences: Indole Substituents: 5,7-Dichloro and 2-methyl groups increase lipophilicity and steric bulk compared to the target compound’s 5-methoxy group. Chlorine atoms may enhance metabolic stability but reduce solubility.
- Molecular Formula: Not explicitly provided, but the imidazole and dichloro groups increase molecular weight relative to the target compound.
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide (CAS: 921041-85-2)
- Key Structural Differences :
- Core Heterocycle : Replaces the ethyl linker with a thiazole ring, introducing sulfur-based polarity and conformational rigidity.
- Indole Substituents : Retains 5-methoxy but adds a 2-methyl group, altering steric and electronic profiles.
- Molecular Formula : C₁₉H₁₆N₄O₂S (MW: 364.4 g/mol).
- Implications : The thiazole moiety may enhance metal-binding capacity or modulate bioavailability. Methyl groups could improve membrane permeability .
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: Not provided)
- Key Structural Differences :
- Pyridine Replacement : A pyrazolo[3,4-b]pyridine core replaces the pyridine ring, adding a fused bicyclic system with dimethyl and isopropyl groups.
- Indole Linkage : Retains the 5-methoxyindole but positions it at the 3-position instead of the 1-position.
- Molecular Formula : C₂₃H₂₇N₅O₂ (MW: 405.5 g/mol).
Table 1: Structural and Molecular Comparison
Pharmacological Implications
- Rigidity vs. Flexibility : Thiazole (CAS 921041-85-2) and pyrazolopyridine (CAS N/A) cores restrict conformational freedom, favoring target selectivity.
- Binding Interactions : Imidazole (CAS 1294002-37-1) and pyrazolopyridine (CAS N/A) moieties may engage in hydrogen bonding or hydrophobic interactions with enzymes or receptors.
Q & A
Q. How is the structural characterization of this compound validated in academic research?
- Methodology : X-ray crystallography is pivotal for confirming molecular geometry and intermolecular interactions. Evidence from related indole-carboxamide structures (e.g., ) demonstrates monoclinic or orthorhombic crystal systems analyzed via SHELX software. Complementary techniques include / NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology : Receptor-binding assays (e.g., radioligand displacement for serotonin or vasopressin receptors) and enzyme inhibition studies (e.g., COX-2 or kinase assays) are common. For example, analogs like SSR149415 ( ) were evaluated for receptor antagonism using cell-based Ca-flux assays. Dose-response curves and IC values are critical for potency assessment .
Advanced Research Questions
Q. How can computational tools like MetaSite improve the metabolic stability of this compound?
- Methodology : MetaSite predicts metabolic soft spots by simulating cytochrome P450 (CYP) interactions. For indole-carboxamides, replacing labile substituents (e.g., phenethyl groups) with fluorinated or polar moieties reduces oxidative metabolism. Validation involves in vitro microsomal stability assays (rat/human liver microsomes) and LC-MS/MS analysis of metabolite profiles .
Q. What strategies are effective for analyzing receptor-ligand binding dynamics?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding modes. For example, the indole moiety’s planar structure may engage in π-π stacking with aromatic residues in receptor pockets. Free energy perturbation (FEP) calculations further refine binding affinity predictions .
Q. How does this compound behave in coordination chemistry with transition metals?
- Methodology : The pyridinecarboxamide group acts as a bidentate ligand for Pd(II) or Pt(II) complexes. Synthesis involves refluxing the ligand with metal salts (e.g., PdCl) in ethanol/water. Single-crystal X-ray diffraction (e.g., P2/c space group) and cyclic voltammetry assess geometry and redox properties. Applications in catalysis (e.g., Suzuki-Miyaura coupling) are explored .
Q. What crystallographic challenges arise during polymorph screening?
- Methodology : Polymorph identification requires solvent variation (e.g., DMSO vs. ethanol) and temperature-gradient crystallization. SHELXL refinement ( ) resolves disorder in asymmetric units. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) monitor phase transitions and stability .
Notes
- Advanced Techniques : Focus on interdisciplinary methods (e.g., crystallography, computational modeling) to address contradictions in metabolic or binding data.
- Validation : Always cross-reference in silico predictions with experimental assays (e.g., microsomal stability, X-ray structures).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
